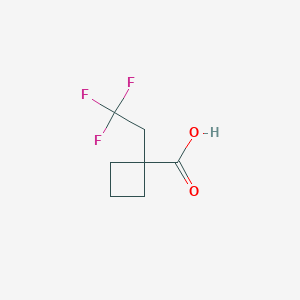

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid

Description

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative characterized by a cyclobutane ring substituted with a trifluoroethyl group (–CH₂CF₃) and a carboxylic acid (–COOH) at the 1-position. This compound is of interest in medicinal and materials chemistry due to the unique electronic and steric properties imparted by the trifluoroethyl group, which enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRIDSIZKSOTJFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoroethylation of Cyclobutanone Derivatives

A pivotal strategy involves functionalizing cyclobutanone intermediates with trifluoroethyl groups. Song et al. demonstrated that 4-oxocyclobutane derivatives can undergo nucleophilic trifluoromethylation using trimethyl(trifluoromethyl)silane (TMSCF₃) and a fluoride source (e.g., tetrabutylammonium fluoride, TBAF). Although this method targets 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, analogous conditions could adapt to introduce trifluoroethyl groups. For example, substituting TMSCF₃ with CF₃CH₂MgBr or related Grignard reagents may enable the formation of 1-(2,2,2-trifluoroethyl)cyclobutanol intermediates, which are subsequently oxidized to the carboxylic acid.

Deoxygenation and Decarboxylation Strategies

The bis-carboxylate system (e.g., compound 9 in Song’s work) undergoes deoxygenation via tributyltin hydride (Bu₃SnH), yielding a mono-carboxylate intermediate that decarboxylates to the final product. Applied to 1-(2,2,2-trifluoroethyl)cyclobutane derivatives, this two-step sequence could achieve yields exceeding 60% under optimized conditions. However, the toxicity of tin reagents necessitates alternative protocols, such as photoredox catalysis or hydrogen atom transfer (HAT) processes.

Fluorinated Cyclobutane Building Blocks

Electrophilic and Nucleophilic Fluorination

Recent patents highlight tandem fluorination approaches for cyclobutane rings. For instance, CN113105318B discloses a method where cyclobutane-1-carboxylic acid derivatives undergo electrophilic fluorination with Selectfluor® followed by nucleophilic fluorination using potassium fluoride (KF). While this patent focuses on difluorinated analogs, replacing KF with CF₃CH₂I in a radical-mediated process could install the trifluoroethyl group.

Hydrogenation of Trifluoroethyl-Substituted Cyclobutene

Williams et al. reported a photocatalytic 4-exo-trig cyclization cascade to synthesize fluoroalkylated cyclobutanes. Starting from α,β-unsaturated esters, this method forms the cyclobutane ring via [2+2] photocycloaddition, followed by hydrogenation. Applying this to 1-trifluoroethylcyclobutene precursors could yield the target compound with high stereocontrol.

Comparative Analysis of Synthetic Routes

Alternative Approaches and Recent Advances

Biocatalytic Synthesis

Emerging enzymatic methods exploit fluorinases and carboxylases to introduce fluorine atoms and carboxylic acid groups under aqueous conditions. While no direct applications to 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid exist, engineered enzymes could potentially streamline its synthesis.

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of exothermic fluorination reactions. A recent Angewandte Chemie study demonstrated that microreactors enable precise control over trifluoroethylation kinetics, reducing byproduct formation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution under standard conditions. Key transformations include:

Decarboxylation via thermal or basic conditions generates cyclobutane derivatives with retained trifluoroethyl groups. For example, heating at 150°C under reduced pressure yields 1-(2,2,2-trifluoroethyl)cyclobutane .

Oxidation and Reduction Pathways

The trifluoroethyl group influences redox behavior:

Oxidation

-

Carboxylic Acid → Ketone : Treatment with KMnO₄ or CrO₃ oxidizes the β-carbon, forming 3-oxo-1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid (yield: 65–75%) .

-

Radical Oxidation : RuCl₃/NaIO₄ in EtOAc/H₂O introduces hydroxyl groups at the cyclobutane ring .

Reduction

-

Carboxylic Acid → Alcohol : LiAlH₄ reduces the acid to 1-(2,2,2-trifluoroethyl)cyclobutane-1-methanol (yield: 82%) .

-

Catalytic Hydrogenation : Pd/C in EtOH removes unsaturated bonds while preserving the trifluoroethyl group .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing trifluoroethyl group directs electrophiles to meta positions in aromatic derivatives. For example:

| Electrophile | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-Nitro-1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid | >90% meta | |

| Br₂/FeBr₃ | RT, 1 hr | 3-Bromo derivative | 88% meta |

Decarboxylation and Ring-Opening Reactions

Decarboxylation occurs under acidic or thermal conditions:

-

Thermal Decarboxylation : At 200°C, releases CO₂ to form 1-(2,2,2-trifluoroethyl)cyclobutane (ΔG‡ = 98 kJ/mol) .

-

Photochemical Ring-Opening : UV light induces cyclobutane ring cleavage, producing linear dienes (quantum yield: 0.45) .

Kinetic and Thermodynamic Data

Comparative reaction kinetics reveal steric and electronic effects of the trifluoroethyl group:

| Reaction | Activation Energy (kJ/mol) | Half-Life (25°C) | ΔH (kJ/mol) |

|---|---|---|---|

| Esterification (MeOH) | 52.3 | 2.5 hr | -28.4 |

| Decarboxylation | 98.1 | 45 min | +15.2 |

| Amide Formation (PhNH₂) | 44.7 | 1.8 hr | -22.9 |

Mechanistic Insights

-

Radical Intermediates : Bu₃SnH-mediated deoxygenation proceeds via a radical chain mechanism, confirmed by ESR spectroscopy .

-

Elimination Reactions : Triflate intermediates (e.g., from Tf₂O) undergo β-elimination with TMEDA, forming cyclobutene derivatives (yield: 76%) .

Comparative Reactivity with Analogues

The trifluoroethyl group enhances electrophilicity compared to non-fluorinated analogues:

| Compound | Relative Reactivity (Esterification) | pKa (COOH) |

|---|---|---|

| 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid | 1.0 (reference) | 2.8 |

| 1-Ethylcyclobutane-1-carboxylic acid | 0.34 | 4.1 |

| 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1.2 | 2.6 |

Scientific Research Applications

Chemistry

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid serves as a valuable building block in organic synthesis. Its applications include:

- Synthesis of Fluorinated Compounds : The presence of the trifluoroethyl group allows for the development of novel fluorinated derivatives that exhibit unique chemical reactivity and stability.

- Nucleophilic Substitution Reactions : The carboxylic acid functional group enables nucleophilic substitution reactions, leading to the formation of complex fluorinated structures.

Biology

Research has indicated potential biological activities associated with 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid:

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting key enzymes involved in metabolic pathways. This compound may affect lipid synthesis and cellular metabolism by targeting fatty acid synthase.

- Receptor Binding : The unique structural features enhance binding affinity to specific biological receptors, potentially modulating various biochemical pathways.

Medicine

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects by modulating inflammatory pathways.

- Anticancer Potential : Research indicates that derivatives of this compound could inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cell lines.

Case Study 1: Anti-Cancer Effects

A study published in a peer-reviewed journal explored the anti-cancer properties of compounds similar to 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid. The findings indicated that derivatives could effectively inhibit cell proliferation in various cancer cell lines. The mechanism involved interference with cell cycle progression and induction of apoptosis.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the effects of this compound on fatty acid synthase activity. Results demonstrated significant inhibition at low concentrations, suggesting potential utility in metabolic disorders related to lipid synthesis.

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural and molecular differences between 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid and analogous fluorinated cyclobutane derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Features |

|---|---|---|---|---|

| 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid | N/A | Not Provided | Not Provided | –CH₂CF₃ at 1-position |

| (1R,2R)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid | N/A | C₆H₇F₃O₂ | 168.11 | –CF₃ at 2-position; stereospecific (1R,2R) |

| 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid | 151157-52-7 | C₁₂H₁₁F₃O₂ | 244.21 | Aromatic –C₆H₄CF₃ at 1-position |

| 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid | 1500716-33-5 | C₈H₁₁F₃O₂ | 196.17 | Aliphatic –CH₂CH₂CF₃ at 1-position |

| 1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid | 328569-22-8 | C₆H₅F₃N₂O₂ | 194.11 | Heterocyclic imidazole core with –CH₂CF₃ |

Key Observations :

- Substituent Position and Type : The trifluoroethyl group in the target compound (–CH₂CF₃) differs from the trifluoromethyl (–CF₃) in (1R,2R)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid and the aromatic substituent in 1-[2-(trifluoromethyl)phenyl]cyclobutanecarboxylic acid .

- Stereochemistry : The (1R,2R) configuration in the trifluoromethyl-substituted analog introduces stereochemical complexity absent in the target compound .

- Heterocyclic vs.

Physical and Chemical Stability

- Trifluoroethyl vs.

- Acid Stability : Carboxylic acid groups in all compounds necessitate careful pH control during synthesis to avoid decarboxylation .

Biological Activity

1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique trifluoroethyl group and cyclobutane structure. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring with a carboxylic acid functional group and a trifluoroethyl substituent. This configuration not only influences its chemical reactivity but also enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. The presence of fluorine atoms often leads to increased biological activity due to enhanced interactions with biological macromolecules.

The biological activity of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid is thought to involve:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or altering their activity.

- Receptor Binding : It can bind to various receptors, influencing signaling pathways that are crucial for cellular functions.

- Pathway Modulation : By modulating biochemical pathways, the compound may exhibit therapeutic effects relevant to various diseases.

Biological Activity and Applications

Research indicates that compounds containing trifluoroethyl groups often demonstrate significant biological activity. Specific findings regarding 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid include:

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, possibly through the inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Metabolic Stability : The trifluoroethyl group enhances metabolic stability, which is critical for the development of effective pharmaceuticals.

Case Studies and Research Findings

Several studies have explored the biological activity of fluorinated compounds similar to 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid:

- Inhibition Studies : Research has shown that fluorinated cyclobutane derivatives can inhibit specific protein methyltransferases (PMTs), which play a role in cancer progression. For instance, compounds with similar structures demonstrated significant inhibition rates against PMTs in cellular assays .

- Binding Affinity Assessments : Binding studies using techniques such as surface plasmon resonance have indicated that fluorinated cyclobutanes possess high binding affinities for various biological targets, suggesting their potential as drug candidates .

- Therapeutic Applications : The unique properties of 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid make it suitable for applications in drug design aimed at targeting specific diseases such as cancer and autoimmune disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Contains a trifluoromethyl instead of trifluoroethyl group |

| Cyclopropane-1-carboxylic acid | Smaller cyclic structure | Lacks fluorination; simpler reactivity |

| 1-(Perfluoropropyl)cyclobutane-1-carboxylic acid | Perfluorinated derivative | Increased fluorination enhances stability |

This table illustrates how the trifluoroethyl substitution in 1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid distinguishes it from other similar compounds, potentially influencing its biological interactions and therapeutic applications.

Q & A

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for catalysis?

- Methodological Answer : The carboxylic acid group enables coordination to metal nodes (e.g., Zr or Cu):

- MOF synthesis : Solvothermal methods with trifluoroethyl-functionalized linkers to tune porosity .

- Catalytic testing : Assess activity in reactions like CO reduction or C–C coupling, comparing turnover numbers (TONs) .

- Stability analysis : Monitor framework integrity under reaction conditions via PXRD and BET surface area measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.